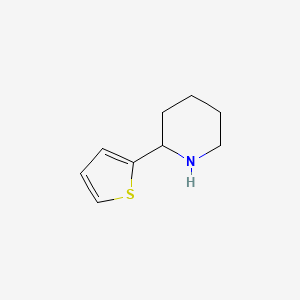

2-(Thiophen-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

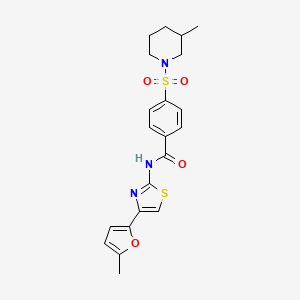

2-(Thiophen-2-yl)piperidine is a compound with a molecular weight of 203.74 . It is a piperidine derivative, where the phenyl ring has been replaced by thiophene . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Various intra- and intermolecular reactions have been used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H . This indicates that the compound is a piperidine derivative where the phenyl ring has been replaced by thiophene . Chemical Reactions Analysis

Piperidine derivatives, including this compound, have been synthesized through various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用

Anticancer Applications

- Synthesis of Anticancer Compounds : 2-(Thiophen-2-yl)piperidine derivatives have shown potential in the synthesis of novel anticancer compounds. For example, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives demonstrated considerable growth inhibition of human cancer cell lines, suggesting their potential as hits for drug discovery (Harishkumar et al., 2018).

- Novel Thiophene-Based Compounds : Thiophene and piperidine hybrids, such as thiophene/phenyl-piperidine hybrid chalcones, have been synthesized and characterized, showing properties that could be useful in drug development (Parvez et al., 2014).

- Anti-Breast Cancer Activity : Certain thiophene derivatives containing 1,2-dihydropyridines and thiazole have shown significant anti-breast cancer activity (Al-Said et al., 2011).

Chemical and Structural Studies

- Kinetics of Nucleophilic Substitution : The kinetics of the reaction between 2-bromo-3-nitro-5-X-thiophenes and piperidine in ethanol have been studied, providing insights into substituent effects on the rate of nucleophilic substitution, crucial for chemical synthesis (Dell'erba & Spinelli, 1965).

- Synthesis and Characterization : Piperidine-substituted thiophene derivatives have been synthesized and characterized for their chemical structures, including analysis of electronic structure and molecular interactions (Vrabel et al., 2014).

Pharmaceutical Research

- Antimicrobial Activities : Some piperidine derivatives, like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and tested for antimicrobial activities, indicating potential use in treating infections (Ovonramwen et al., 2019).

- Enzyme Inhibitory Activities : Thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against various enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic uses (Cetin et al., 2021).

作用機序

Target of Action

It is known that piperidine derivatives, which include 2-(thiophen-2-yl)piperidine, have been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers .

Pharmacokinetics

The compound is soluble in methanol , which suggests it may have good bioavailability.

Result of Action

Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

将来の方向性

Piperidine derivatives, including 2-(Thiophen-2-yl)piperidine, are considered important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

生化学分析

Biochemical Properties

2-(Thiophen-2-yl)piperidine, like other thiophene-based analogs, has been found to have a variety of biological effects .

Cellular Effects

It has been suggested that it may have anti-cancer properties . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been suggested that it may have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, and others .

Metabolic Pathways

It is suggested that it may interact with various enzymes or cofactors .

Transport and Distribution

It is suggested that it may interact with various transporters or binding proteins .

Subcellular Localization

It is suggested that it may be directed to specific compartments or organelles within the cell .

特性

IUPAC Name |

2-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHBPLJGCWXMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazine-2-carboxylic acid](/img/structure/B2822759.png)

![1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile](/img/structure/B2822763.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2822764.png)

![5-Chloro-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2822771.png)

![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)

![2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2822774.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2822779.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)

![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)